去甲氨基雷尼替丁乙酰胺钠

描述

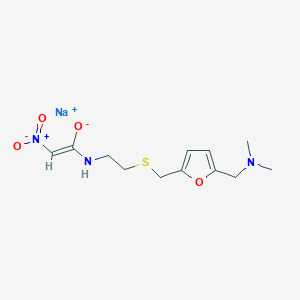

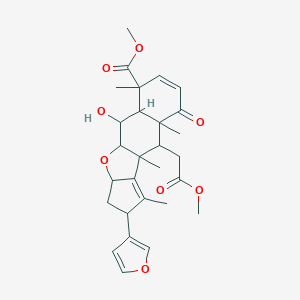

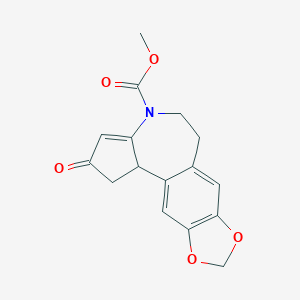

Demethylamino Ranitidine Acetamide Sodium, also known as Ranitidine Impurity D, is a degradation product of Ranitidine . It is used in Ranitidine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Ranitidine and its related formulations .

Molecular Structure Analysis

The molecular formula of Demethylamino Ranitidine Acetamide Sodium is C12H19N3NaO4S . Its molecular weight is 330.39 g/mol . The InChI string representation of its structure is InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/b12-8-;/i1D3,2D3; .

Physical And Chemical Properties Analysis

The physical and chemical properties of Demethylamino Ranitidine Acetamide Sodium include a molecular weight of 330.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 8 . Its exact mass is 330.13705703 g/mol and its monoisotopic mass is also 330.13705703 g/mol . Its topological polar surface area is 120 Ų . It has a heavy atom count of 21 . Its formal charge is 0 . Its complexity is 333 . It has an isotope atom count of 6 .

科学研究应用

治疗中的抑酸作用

与去甲氨基雷尼替丁乙酰胺钠相似的化合物雷尼替丁盐酸盐因其抑酸作用而受到研究。它被广泛用于治疗与酸相关的疾病,并且使用无线 pH 监测胶囊将其临床特征与雷贝拉唑钠进行了比较。这项研究提供了对这些化合物立即抑酸作用的见解,表明它们在治疗胃食管反流病等疾病中的潜力(Ono et al., 2009)。

神经性疼痛中的药理学研究

去甲氨基雷尼替丁乙酰胺钠相关化合物(如雷尼替丁)在神经性疼痛中的作用已得到探索。一项研究强调了组胺受体和肥大细胞在长春新碱诱导的神经性疼痛中的重要性。雷尼替丁作为 H2 受体拮抗剂,显示出减轻神经性疼痛的潜力,表明其在疼痛管理中的应用(Jaggi et al., 2017)。

胃滞留给药系统

去甲氨基雷尼替丁乙酰胺钠衍生物(如雷尼替丁盐酸盐)已被用于开发胃滞留给药系统。这些系统旨在通过将药物长时间保留在胃中来提高药物的生物利用度。该领域的研究已经导致了雷尼替丁盐酸盐的浮动、生物粘附和可溶胀基质片剂的开发,优化了其释放和吸收特性(Nigusse et al., 2021)。

在有机磷酸盐暴露中的作用

研究还考察了雷尼替丁相关化合物在急性高剂量有机磷酸盐暴露中的保护作用。雷尼替丁作为组胺 2 型(H2)受体阻滞剂,显示出对有机磷酸盐提供保护的潜力,突出了其在急性暴露情况中的重要性(Petroianu et al., 2005)。

泡腾片剂配方

泡腾雷尼替丁盐酸盐片剂旨在解决吞咽困难的问题,尤其是在老年人和儿童中。这些制剂在水中迅速溶解,提供了一种用户友好的给药途径,并有可能提高特定患者人群的依从性(Aslani & Jahangiri, 2013)。

胃滞留配方

开发了一种雷尼替丁盐酸盐的胃滞留给药系统,以提高药物的治疗效果。该系统利用凝胶形成聚合物和产气剂将药物保留在胃中,系统地优化药物释放曲线,以便更好地管理胃肠道疾病(Dave et al., 2004)。

作用机制

Target of Action

Demethylamino Ranitidine Acetamide Sodium is an impurity of Ranitidine . The primary target of Ranitidine is the histamine H2 receptors located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid.

Mode of Action

Ranitidine, and by extension Demethylamino Ranitidine Acetamide Sodium, works by competitively inhibiting the binding of histamine to the H2 receptors . This inhibition prevents the secretion of gastric acid, thereby reducing gastric volume and hydrogen ion concentration .

Biochemical Pathways

The primary biochemical pathway affected by Ranitidine involves the regulation of gastric acid secretion . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the H2 receptors, Ranitidine disrupts this pathway, effectively reducing the production of gastric acid .

Pharmacokinetics

Ranitidine is absorbed orally with a bioavailability of about 50% . It is minimally metabolized in the liver and excreted primarily in the urine as unchanged drug . The time to peak serum concentration is 2 to 3 hours after oral administration .

Result of Action

The molecular and cellular effects of Demethylamino Ranitidine Acetamide Sodium’s action would be similar to those of Ranitidine. By inhibiting the H2 receptors, it reduces the secretion of gastric acid, leading to a decrease in gastric volume and hydrogen ion concentration . This results in the alleviation of symptoms associated with conditions like gastric-acid related conditions and GERD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ranitidine. For instance, the presence of nitrate ions and the acidity of the environment can affect the production of impurities . Furthermore, the temperature and the presence of certain pharmaceutical excipients can also influence the stability and efficacy of the drug .

属性

IUPAC Name |

sodium;(Z)-1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWETXBRGXAEYGG-JCTPKUEWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551855 | |

| Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112251-56-6 | |

| Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)

![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)

![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)